N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-3-(4-methoxyphenyl)propanamide
Description
N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-3-(4-methoxyphenyl)propanamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzofuran ring, a hydroxyethyl group, and a methoxyphenyl group, making it a unique molecule for research and industrial purposes.
Properties
IUPAC Name |
N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-3-(4-methoxyphenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO4/c1-24-17-6-2-14(3-7-17)4-9-20(23)21-13-18(22)15-5-8-19-16(12-15)10-11-25-19/h2-3,5-8,12,18,22H,4,9-11,13H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODWOAKXVFMTHPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NCC(C2=CC3=C(C=C2)OCC3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-3-(4-methoxyphenyl)propanamide typically involves multiple steps, including the formation of the benzofuran ring, the introduction of the hydroxyethyl group, and the attachment of the methoxyphenyl group. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-3-(4-methoxyphenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-3-(4-methoxyphenyl)propanamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-3-(4-methoxyphenyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-3-(4-hydroxyphenyl)propanamide: Similar structure but with a hydroxy group instead of a methoxy group.
N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-3-(4-chlorophenyl)propanamide: Similar structure but with a chloro group instead of a methoxy group.
Uniqueness
N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-3-(4-methoxyphenyl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Biological Activity
N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-3-(4-methoxyphenyl)propanamide is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article details its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a benzofuran ring system, which is known for its diverse biological activities. The presence of various functional groups, such as the hydroxyethyl and methoxyphenyl moieties, contributes to its unique biological profile.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C20H23NO3 |
| Molecular Weight | 325.4 g/mol |
| CAS Number | 1421528-61-1 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including various enzymes and receptors. Preliminary studies suggest that it may function as an enzyme inhibitor, disrupting important biological pathways.
Potential Mechanisms Include:
- Enzyme Inhibition : The compound can bind to the active sites of enzymes, inhibiting their activity and leading to altered metabolic processes.
- Receptor Modulation : It may act on cannabinoid receptors (CB1 and CB2), influencing pain pathways and inflammatory responses.
Antitumor Activity
Research indicates that derivatives of benzofuran compounds exhibit significant antitumor properties. For instance, studies have shown that related compounds can inhibit cancer cell proliferation in various cell lines.
Anti-inflammatory Effects
The compound has been studied for its potential anti-inflammatory effects, particularly through its interaction with cannabinoid receptors. Selective CB2 agonists derived from benzofuran structures have shown promise in reducing inflammation without psychoactive effects.
Antioxidant Properties
Benzofuran derivatives are also noted for their antioxidant capabilities. These properties are beneficial in combating oxidative stress-related diseases and conditions.
Case Studies
- Neuropathic Pain Model
- Cancer Cell Line Studies
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-3-(4-methoxyphenyl)propanamide, and what key reaction conditions must be controlled?
- Methodological Answer : Synthesis typically involves multi-step organic reactions, including coupling of the benzofuran and 4-methoxyphenyl moieties. Critical conditions include:
- Temperature control (e.g., 60–80°C for amide bond formation) .
- pH adjustments during nucleophilic substitutions to minimize side products .
- Use of catalysts like DMAP (4-dimethylaminopyridine) for ester-to-amide conversions .
- Monitoring via thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) to confirm intermediate purity .
Q. Which spectroscopic and chromatographic techniques are essential for confirming structural integrity and purity?
- Methodological Answer :
- NMR : Assign peaks for the benzofuran (δ 6.7–7.2 ppm), methoxyphenyl (δ 3.8 ppm for OCH₃), and hydroxyethyl protons (δ 4.1–4.3 ppm) .
- HPLC-MS : Quantify purity (>95%) and detect impurities using reverse-phase C18 columns with UV detection at 254 nm .
- FTIR : Identify functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹, hydroxyl O-H at ~3400 cm⁻¹) .
Q. What preliminary biological screening assays are recommended to assess this compound’s bioactivity?
- Methodological Answer :
- Antimicrobial : Broth microdilution assays (CLSI guidelines) against Gram-positive/negative bacteria and fungi .
- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Anti-inflammatory : COX-2 inhibition assays using ELISA kits .
Advanced Research Questions
Q. How can researchers optimize synthetic yield and purity in multi-step protocols?
- Methodological Answer :
- DoE (Design of Experiments) : Use factorial designs to optimize solvent systems (e.g., DMF vs. THF) and reaction times .
- Workup Strategies : Liquid-liquid extraction with ethyl acetate to remove unreacted starting materials .
- Crystallization : Recrystallize from ethanol/water mixtures to enhance purity (>99%) .
Q. What strategies resolve contradictions between computational predictions (e.g., DFT) and experimental spectral data?
- Methodological Answer :
- Isotopic Labeling : Synthesize deuterated analogs to confirm peak assignments in NMR .
- Orthogonal Validation : Compare experimental IR/Raman spectra with DFT-simulated vibrational modes .
- X-ray Crystallography : Resolve ambiguous stereochemistry in the hydroxyethyl group .
Q. How can mechanistic studies elucidate the compound’s mode of action in biological systems?
- Methodological Answer :
- Molecular Docking : Simulate binding to targets like β-tubulin (anticancer) or COX-2 (anti-inflammatory) using AutoDock Vina .
- Metabolomics : Use LC-QTOF-MS to identify downstream metabolites in hepatic microsomes .
- siRNA Knockdown : Validate target engagement by silencing candidate receptors in cell models .
Data Contradiction Analysis
Q. How to address discrepancies in reported bioactivity across studies?
- Methodological Answer :
- Standardized Assays : Replicate experiments using ATCC cell lines and controls (e.g., doxorubicin for cytotoxicity) .
- Dose-Response Curves : Compare EC₅₀ values across multiple replicates to assess variability .
- Impurity Profiling : Quantify trace impurities (e.g., via GC-MS) that may interfere with bioassays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
